2'-Chloroacetoacetanilide
Overview
Description
2’-Chloroacetoacetanilide is a chemical compound with the linear formula C10H10ClNO2 and a molecular weight of 211.65 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2’-Chloroacetoacetanilide is achieved through the reaction of o-chloroaniline and diketene . The reaction is carried out in an ethanol medium, and condensed at 25-30°C to obtain a fine product, which is then filtered, washed, and dried to obtain the finished product .Molecular Structure Analysis
The molecular structure of 2’-Chloroacetoacetanilide is represented by the linear formula C10H10ClNO2 . The CAS Number for this compound is 93-70-9 .Physical And Chemical Properties Analysis
2’-Chloroacetoacetanilide is a white to off-white powder . It has a melting point range of 104 - 106 °C .Scientific Research Applications
Metal Chelation Properties
2'-Chloroacetoacetanilide has been studied for its metal chelation properties. Kettrup and Abshagen (1970) detailed the preparation of 2-chloroacetoacetanilides and their metal chelates. They measured the dissociation constants of these chelating agents and the stability constants of the copper chelates through potentiometric pH-measurements, highlighting its potential in metal coordination chemistry (Kettrup & Abshagen, 1970).
Environmental Impacts and Remediation of Chloroacetanilide Herbicides
Mohanty and Jena (2019) conducted a systemic assessment of the environmental impacts and remediation strategies for chloroacetanilide herbicides. These herbicides, including variants like acetochlor, alachlor, and butachlor, are classified as carcinogens by various environmental agencies. The review emphasized the importance of understanding the fate of these compounds due to their extensive and uncontrolled use. Biological methods, especially the application of bacterial strains like Paracoccus sp., showed promise in the degradation of chloroacetanilide herbicides (Mohanty & Jena, 2019).
Vibrational, NMR, and Quantum Chemical Investigations
Arjunan et al. (2013) conducted a comprehensive study on 2-chloroacetoacetanilide, examining its vibrational assignments, nuclear magnetic resonance (NMR) characteristics, and quantum chemical aspects. They used advanced techniques to understand the molecular structure, particularly focusing on the influence of the chloro group on characteristic frequencies (Arjunan et al., 2013).
Synthesis of Novel Heterocyclic Scaffolds
Abdel‐Latif et al. (2018) explored the synthesis of novel heterocyclic scaffolds containing the acetanilide moiety from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides. They evaluated the anti-oxidant activities of these newly synthesized scaffolds, contributing to the development of potential pharmaceutical applications (Abdel‐Latif et al., 2018).
Biodegradation and Toxicity in Environmental Contexts
Research on the biodegradation and toxicity of chloroacetanilide compounds in environmental contexts is crucial. Stamper and Tuovinen (1998) reviewed the detoxification of chloroacetanilide herbicides like alachlor, metolachlor, and propachlor in biological systems, emphasizing the role of glutathione-S-transferase in mediating the formation of glutathione-acetanilide conjugates. This study provides insights into the environmental fate and microbial degradation of these compounds (Stamper & Tuovinen, 1998).
Safety And Hazards
2’-Chloroacetoacetanilide is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical . It is also hazardous to the aquatic environment with long-lasting effects .
properties
IUPAC Name |
N-(2-chlorophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHBHKMLIBQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052630 | |
Record name | 2'-Chloroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2'-Chloroacetoacetanilide | |
CAS RN |
93-70-9 | |
Record name | N-(2-Chlorophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetyl-2-chloroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloroacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2'-Chloroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-chloroacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOACETYL-2-CHLOROANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KXO30B5F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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